molecular formula C13H21N4O13P B10823679 (2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid;hydrate

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid;hydrate

Cat. No.: B10823679
M. Wt: 472.30 g/mol
InChI Key: HDXONPSAWBEBTQ-GMXQVFHASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

SAICAR (hydrate) can be synthesized through a multi-step chemical process involving the reaction of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) with L-aspartate in the presence of adenosine triphosphate (ATP). The reaction is catalyzed by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase (SAICAR synthetase). The overall reaction can be summarized as follows:

AICAR+L-aspartate+ATPSAICAR+ADP+Phosphate\text{AICAR} + \text{L-aspartate} + \text{ATP} \rightarrow \text{SAICAR} + \text{ADP} + \text{Phosphate} AICAR+L-aspartate+ATP→SAICAR+ADP+Phosphate

Industrial Production Methods

Industrial production of SAICAR (hydrate) typically involves biotechnological methods using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the synthesis of SAICAR, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

SAICAR (hydrate) undergoes various chemical reactions, including:

    Oxidation: SAICAR can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SAICAR can lead to the formation of succinyl-5-aminoimidazole-4-carboxamide ribonucleotide derivatives.

Scientific Research Applications

SAICAR (hydrate) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): A precursor in the purine synthesis pathway.

    IMP (Inosine monophosphate): Another intermediate in purine nucleotide biosynthesis.

    XMP (Xanthosine monophosphate): Involved in the conversion of IMP to guanosine monophosphate (GMP).

Uniqueness of SAICAR

SAICAR (hydrate) is unique due to its specific role in activating PKM2 and promoting cancer cell survival under glucose-limited conditions. This property distinguishes it from other intermediates in the purine synthesis pathway, making it a valuable compound for research in cancer metabolism and potential therapeutic applications .

Properties

Molecular Formula

C13H21N4O13P

Molecular Weight

472.30 g/mol

IUPAC Name

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid;hydrate

InChI

InChI=1S/C13H19N4O12P.H2O/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27;/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27);1H2/t4-,5+,8+,9+,12+;/m0./s1

InChI Key

HDXONPSAWBEBTQ-GMXQVFHASA-N

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O.O

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(CC(=O)O)C(=O)O.O

Origin of Product

United States

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